trans-3-(4-Methoxyphenoxy)cyclobutanamine hydrochloride
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Overview
Description
Preparation Methods
The synthesis of trans-3-(4-Methoxyphenoxy)cyclobutanamine hydrochloride involves several steps. One common synthetic route includes the reaction of 4-methoxyphenol with cyclobutanone to form an intermediate, which is then reacted with ammonia to produce the desired amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
Trans-3-(4-Methoxyphenoxy)cyclobutanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Trans-3-(4-Methoxyphenoxy)cyclobutanamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets and pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of trans-3-(4-Methoxyphenoxy)cyclobutanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Trans-3-(4-Methoxyphenoxy)cyclobutanamine hydrochloride can be compared with other similar compounds, such as:
Trans-3-(4-Hydroxyphenoxy)cyclobutanamine hydrochloride: This compound has a hydroxyl group instead of a methoxy group, which may result in different chemical and biological properties.
Trans-3-(4-Chlorophenoxy)cyclobutanamine hydrochloride: The presence of a chlorine atom instead of a methoxy group can significantly alter the compound’s reactivity and interactions.
Properties
IUPAC Name |
3-(4-methoxyphenoxy)cyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-13-9-2-4-10(5-3-9)14-11-6-8(12)7-11;/h2-5,8,11H,6-7,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGGQEMQPZUNKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2CC(C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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